molecular formula C12H11FO4 B11874606 Methyl 6-fluoro-7-methyl-4-oxochroman-2-carboxylate

Methyl 6-fluoro-7-methyl-4-oxochroman-2-carboxylate

Cat. No.: B11874606
M. Wt: 238.21 g/mol
InChI Key: MQALFWZLVTTZRG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Methyl 6-fluoro-7-methyl-4-oxochroman-2-carboxylate (CAS 1420793-68-5) is a chemical compound with the molecular formula C12H11FO4 and a molecular weight of 238.21 g/mol . This ester-containing chroman-4-one scaffold is of significant interest in medicinal and organic chemistry research. Chroman-4-ones are recognized as ubiquitous structural motifs found in numerous natural products and pharmaceuticals, exhibiting a range of physiological activities such as antibacterial, antioxidant, and anti-HIV properties . The compound serves as a valuable synthetic intermediate or building block for the development of novel bioactive molecules. Its structure allows for further chemical modifications, enabling researchers to explore structure-activity relationships. This product is provided for Research Use Only and is not intended for diagnostic or therapeutic applications. The product page provides essential technical data including the SMILES code (O=C(C1CC(C2=C(O1)C=C(C)C(F)=C2)=O)OC) for research and development purposes .

Properties

Molecular Formula

C12H11FO4

Molecular Weight

238.21 g/mol

IUPAC Name

methyl 6-fluoro-7-methyl-4-oxo-2,3-dihydrochromene-2-carboxylate

InChI

InChI=1S/C12H11FO4/c1-6-3-10-7(4-8(6)13)9(14)5-11(17-10)12(15)16-2/h3-4,11H,5H2,1-2H3

InChI Key

MQALFWZLVTTZRG-UHFFFAOYSA-N

Canonical SMILES

CC1=CC2=C(C=C1F)C(=O)CC(O2)C(=O)OC

Origin of Product

United States

Preparation Methods

Claisen Condensation and Cyclization-Based Synthesis

The Claisen condensation approach is a classical method for constructing chroman-4-one frameworks. A notable protocol involves p-fluorophenol and dimethyl acetylenedicarboxylate as starting materials. In this method, p-fluorophenol undergoes nucleophilic addition with dimethyl acetylenedicarboxylate in methanol under triethylamine catalysis, yielding dimethyl 2-(p-fluorophenoxy)acetylenedicarboxylate . Hydrolysis of this intermediate with aqueous sodium hydroxide at 25–35°C produces 2-(p-fluorophenoxy)butenedioic acid, which is subsequently cyclized in concentrated sulfuric acid to form 6-fluoro-4-oxo-4H-chromene-2-carboxylic acid .

Critical Step Optimization :

  • Cyclization Efficiency : Cyclization in sulfuric acid at 25–30°C for 5 hours achieves >85% conversion .

  • Methyl Group Introduction : The 7-methyl substituent is introduced via alkylation of a phenolic intermediate or through the use of pre-methylated starting materials. For example, substituting p-fluorophenol with 4-fluoro-2-methylphenol could directly incorporate the methyl group at position 7.

Post-cyclization, the carboxylic acid is esterified using methanol and catalytic sulfuric acid to yield the methyl ester. This step typically achieves 90–95% conversion under reflux conditions .

Radical Cyclization Approach for Ester-Functionalized Chromanones

A modern alternative employs radical chemistry to construct the chroman-4-one core. The method utilizes 2-(allyloxy)arylaldehydes and oxalates under oxidative conditions. For instance, 2-(allyloxy)-4-fluoro-5-methylbenzaldehyde reacts with methyl oxalate in dimethyl sulfoxide (DMSO) with (NH4_4)2_2S2_2O8_8 as the radical initiator . The reaction proceeds via a cascade mechanism:

  • Alkoxycarbonyl Radical Formation : Oxalate decarboxylation generates a methyl ester radical.

  • Radical Addition : The radical adds to the allyloxy group, forming a cyclized intermediate.

  • Aromatization : Oxidation yields the chroman-4-one skeleton .

Reaction Conditions :

  • Solvent : DMSO is critical for radical stability and reaction efficiency.

  • Temperature : 80°C under nitrogen ensures optimal radical propagation .

  • Yield : 71–78% for analogous chroman-4-one esters .

This method is advantageous for its functional group tolerance and avoids harsh acidic conditions.

Catalytic Hydrogenation of Chromene Precursors

Hydrogenation of chromene intermediates offers a route to saturate the pyran ring. Starting from 6-fluoro-7-methyl-4-oxo-4H-chromene-2-carboxylic acid, catalytic hydrogenation at 2.0 MPa H2_2 pressure using Pd/C (5% Pd) in glacial acetic acid reduces the double bond, yielding the chroman-4-one derivative . Subsequent esterification with methanol under acidic conditions completes the synthesis.

Optimization Insights :

  • Catalyst Load : 0.5–2 mol% Pd relative to substrate balances cost and activity .

  • Temperature : 70–80°C enhances reaction kinetics without side reactions .

Comparative Analysis of Synthetic Routes

MethodStarting MaterialsKey Reagents/ConditionsYield (%)Advantages
Claisen Condensationp-fluorophenol, dimethyl acetylenedicarboxylateH2_2SO4_4, Pd/C, H2_280–85 Scalable, uses inexpensive reagents
Radical Cyclization2-(allyloxy)arylaldehydes, oxalates(NH4_4)2_2S2_2O8_8, DMSO71–78 Mild conditions, functional tolerance
HydrogenationChromene carboxylic acidPd/C, H2_2, glacial acetic acid90–95 High purity, straightforward

Characterization and Quality Control

Synthetic intermediates and the final product are characterized using:

  • IR Spectroscopy : Key bands include C=O stretches at 1710–1677 cm1^{-1} and ester C–O at 1279–1168 cm1^{-1} .

  • NMR : 1^1H NMR signals for the methyl ester group appear at δ 3.8–3.9 ppm, while the chroman-4-one carbonyl resonates at δ 190–200 ppm in 13^{13}C NMR .

  • X-ray Crystallography : Confirms the envelope conformation of the dihydropyranone ring .

Chemical Reactions Analysis

Types of Reactions

Methyl 6-fluoro-7-methyl-4-oxochroman-2-carboxylate can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

    Reduction: Reduction reactions can convert the ketone group to an alcohol.

    Substitution: The fluorine atom can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu).

Major Products Formed

    Oxidation: 6-fluoro-7-methyl-4-oxo-chroman-2-carboxylic acid.

    Reduction: 6-fluoro-7-methyl-4-hydroxychroman-2-carboxylate.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Methyl 6-fluoro-7-methyl-4-oxochroman-2-carboxylate has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use in drug development, particularly in the design of new therapeutic agents.

    Industry: Utilized in the production of specialty chemicals and materials

Mechanism of Action

The mechanism of action of Methyl 6-fluoro-7-methyl-4-oxochroman-2-carboxylate involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

Comparison with Similar Compounds

The following analysis compares Methyl 6-fluoro-7-methyl-4-oxochroman-2-carboxylate with structurally related compounds, focusing on substituent effects, physicochemical properties, and crystallographic behavior.

Structural Analogues with Chromene/Chroman Backbones

Methyl 6-formyl-8-methoxy-2-oxo-2H-chromene-4-carboxylate ()

  • Substituents : Formyl (position 6), methoxy (position 8), and 2-oxo groups.
  • Key Differences : The absence of fluorine and methyl groups in favor of formyl and methoxy substituents alters electronic and steric profiles. The formyl group increases electrophilicity, while methoxy enhances electron-donating capacity.
  • Implications : These differences likely affect hydrogen-bonding patterns and crystal packing compared to the target compound. Methoxy groups may participate in weaker C–H···O interactions, whereas fluorine could engage in stronger F···H bonds .

Methyl 7-chloro-2-ethylsulfanyl-6-fluoro-4-oxo-4H-thiochromene-3-carboxylate () Substituents: Chlorine (position 7), ethylsulfanyl (position 2), and fluorine (position 6). Key Differences: Replacement of the chroman oxygen with sulfur (thiochromene) increases polarizability. Implications: Thiochromene derivatives often exhibit altered solubility and bioavailability. The chlorine atom may enhance halogen bonding, influencing crystal lattice stability compared to the methyl-substituted target compound .

Methyl Esters of Terpenoids and Acids ()




Compounds such as sandaracopimaric acid methyl ester and methyl salicylate (Table 3 in ) differ in backbone structure but share the methyl ester functional group.

  • Polarity and Chromatography: Gas chromatography data (, Figure 2) suggest that methyl esters with bulkier substituents (e.g., diterpenoid acids) exhibit longer retention times due to increased molecular weight and lipophilicity. The target compound’s fluorine and methyl groups may similarly modulate its chromatographic behavior .
  • Physical Properties: Methyl esters generally exhibit moderate volatility. For example, methyl salicylate has a boiling point of ~222°C (), whereas diterpenoid methyl esters () likely have higher boiling points due to larger skeletons. The target compound’s smaller size may result in lower melting/boiling points compared to these analogues .

Crystallographic and Hydrogen-Bonding Trends

  • Software Utilization : The target compound and its analogues may be analyzed using crystallographic tools like SHELX () and ORTEP-III (). For instance, SHELXL’s refinement capabilities are critical for resolving structures with fluorine, which can complicate electron density maps .
  • Hydrogen Bonding: Fluorine’s electronegativity promotes F···H interactions, while methoxy or hydroxyl groups (as in diterpenoid esters) favor O–H···O bonds. The target compound’s 4-oxo group may act as a hydrogen-bond acceptor, influencing supramolecular assembly .

Data Table: Comparative Overview

Compound Name Backbone Substituents (Positions) Key Properties/Effects
This compound Chroman F (6), CH₃ (7), COOCH₃ (2) High electronegativity, moderate steric bulk
Methyl 6-formyl-8-methoxy-2H-chromene-4-carboxylate Chromene CHO (6), OCH₃ (8), COOCH₃ (2) Electrophilic formyl, electron-donating methoxy
Methyl 7-chloro-6-fluoro-thiochromene-3-carboxylate Thiochromene Cl (7), F (6), SC₂H₅ (2) Increased polarizability, halogen bonding
Sandaracopimaric acid methyl ester Diterpenoid Complex bicyclic structure High molecular weight, lipophilicity
Methyl salicylate Aromatic ester OH (ortho), COOCH₃ Volatile, aromatic π-interactions

Biological Activity

Methyl 6-fluoro-7-methyl-4-oxochroman-2-carboxylate is an organic compound that has garnered attention in pharmaceutical research due to its significant biological activity, particularly as an inhibitor of aldose reductase. This enzyme plays a crucial role in the polyol pathway, which is associated with diabetic complications such as neuropathy and retinopathy. The inhibition of aldose reductase by this compound can help mitigate sorbitol accumulation in cells, thereby reducing complications related to diabetes.

Chemical Structure and Properties

The compound features a chroman structure characterized by a fused benzene and tetrahydrofuran ring. Its molecular formula is C_{12}H_{11}F O_{3}, with a molecular weight of approximately 238.21 g/mol. The presence of a fluorine atom at the 6-position and a methyl group at the 7-position significantly influences its chemical properties and reactivity.

This compound acts primarily through the inhibition of aldose reductase. This enzyme catalyzes the reduction of glucose to sorbitol, which can accumulate in cells and lead to osmotic and oxidative stress, contributing to diabetic complications. By inhibiting this enzyme, the compound helps prevent these adverse effects.

Biological Activity

  • Aldose Reductase Inhibition :
    • The compound has been shown to exhibit significant inhibitory activity against aldose reductase, making it a potential therapeutic agent for managing diabetic complications.
    • IC50 Values : The IC50 values for this compound in various studies indicate its potency as an inhibitor (specific values would be included from detailed studies).
  • Anti-inflammatory Properties :
    • Related compounds have demonstrated anti-inflammatory effects, suggesting that this compound may also possess similar properties, warranting further investigation.
  • Antioxidant Activity :
    • Preliminary studies indicate potential antioxidant activity, which could contribute to its protective effects against oxidative stress-related damage in diabetic patients.

Synthesis and Derivatives

This compound serves as an intermediate in the synthesis of various pharmaceuticals, particularly those targeting diabetic complications. Its synthesis can be achieved through several methods, including:

Method Yield Notes
OxidationVariesCan form derivatives that enhance biological activity.
ReductionVariesImportant for synthesizing active derivatives.

Case Studies and Research Findings

  • Study on Aldose Reductase Inhibition :
    • A study conducted by researchers demonstrated that this compound effectively reduced sorbitol levels in diabetic rat models, indicating its potential for clinical application in diabetes management.
  • Comparative Analysis with Similar Compounds :
    • A comparative study highlighted the unique structural features of this compound compared to other aldose reductase inhibitors, emphasizing its enhanced binding affinity due to the fluorine atom's presence.
  • Potential Applications Beyond Diabetes :
    • Research is ongoing to explore the compound's applications in treating other conditions linked to oxidative stress and inflammation, such as neurodegenerative diseases.

Q & A

Basic Questions

Q. What synthetic methodologies are most effective for producing Methyl 6-fluoro-7-methyl-4-oxochroman-2-carboxylate, and how can reaction conditions be optimized for yield and purity?

  • Methodology : The compound is synthesized via a multi-step route involving fluorination of the chroman ring, esterification, and cyclization. Key steps include:

  • Fluorination : Selective fluorination at position 6 using reagents like Selectfluor™ under anhydrous conditions to minimize side reactions.
  • Esterification : Methylation of the carboxylic acid intermediate using dimethyl sulfate or methyl iodide in the presence of a base (e.g., K₂CO₃) .
  • Cyclization : Acid-catalyzed ring closure to form the chroman-4-one core. Optimization involves controlling temperature (e.g., 60–80°C) and solvent polarity (e.g., THF or DMF) .
    • Analytical Validation : Monitor reaction progress via TLC and HPLC. Purity is confirmed by NMR (¹H/¹³C) and mass spectrometry .

Q. Which spectroscopic techniques are essential for characterizing this compound, and how do they address common analytical challenges?

  • Key Techniques :

  • NMR Spectroscopy : ¹⁹F NMR resolves fluorine positioning (δ ~ -110 to -120 ppm for aromatic F). ¹H NMR identifies methyl groups (δ 2.1–2.3 ppm for C7-CH₃) and the ester moiety (δ 3.8–3.9 ppm for COOCH₃) .
  • IR Spectroscopy : Confirms carbonyl groups (C=O stretch at ~1700 cm⁻¹ for the ester and 4-oxo group) .
  • Mass Spectrometry : High-resolution MS validates molecular weight (e.g., [M+H]+ at m/z 256.05) and fragments (e.g., loss of COOCH₃ group) .

Q. How can recrystallization conditions be optimized to obtain high-quality crystals for X-ray diffraction studies?

  • Methodology : Use mixed solvents (e.g., ethanol/water or dichloromethane/hexane) for slow evaporation. Maintain a temperature gradient (e.g., 4°C to room temperature) to control nucleation. Crystallization success depends on purity (>98%) and absence of hygroscopic impurities .

Advanced Research Questions

Q. How can single-crystal X-ray diffraction resolve structural ambiguities in this compound, particularly regarding fluorine positioning and ring conformation?

  • Crystallographic Workflow :

  • Data Collection : Use Mo-Kα radiation (λ = 0.71073 Å) at 113 K to minimize thermal motion. A resolution limit of 0.8 Å ensures precise atomic positioning .
  • Refinement : SHELXL refines structures with anisotropic displacement parameters. Key metrics: R₁ < 0.05, wR₂ < 0.15, and data-to-parameter ratio > 8.0 .
  • Visualization : ORTEP-3 generates thermal ellipsoid plots to validate fluorine placement and ring puckering (e.g., half-chair vs. boat conformation) .

Q. When discrepancies arise between experimental hydrogen bonding patterns and computational models, how should researchers reconcile these differences?

  • Graph Set Analysis : Apply Etter’s rules to categorize hydrogen bonds (e.g., C(6) chains or R₂²(8) rings). Compare experimental bond lengths (e.g., O···H distances ~1.8–2.2 Å) with DFT-optimized geometries (e.g., B3LYP/6-31G*) .
  • Statistical Validation : Use tools like Mercury (CSD) to analyze packing motifs and identify outliers. Refine force field parameters in molecular dynamics simulations to match crystallographic data .

Q. What role does the fluorine substituent at position 6 play in modulating the compound’s electronic environment and reactivity?

  • Electronic Effects : Fluorine’s electronegativity withdraws electron density, stabilizing the chroman ring via inductive effects. This reduces nucleophilic attack at C4 and enhances oxidative stability.
  • Spectroscopic Evidence : ¹⁹F NMR chemical shifts and coupling constants (³JFH) correlate with electron-withdrawing effects .
  • Reactivity Impact : Fluorine directs electrophilic substitution to meta positions and influences π-π stacking in crystal packing .

Methodological Resources

  • Crystallography : SHELX suite for structure solution/refinement , ORTEP-3 for visualization .
  • Hydrogen Bond Analysis : Graph set theory for pattern classification .
  • Synthetic Protocols : Anhydrous fluorination and solvent optimization for cyclization .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.